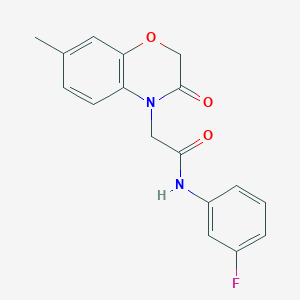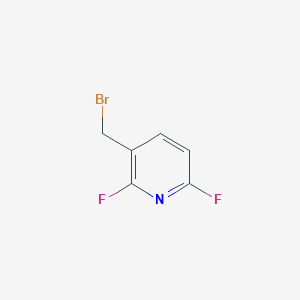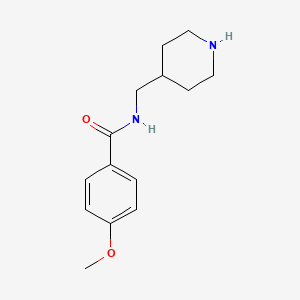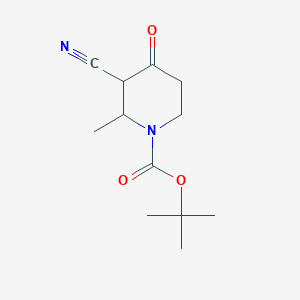![molecular formula C37H34NOP B12497582 4-tert-butyl-2-[2-(diphenylphosphanyl)phenyl]-5,5-diphenyl-4H-1,3-oxazole](/img/structure/B12497582.png)
4-tert-butyl-2-[2-(diphenylphosphanyl)phenyl]-5,5-diphenyl-4H-1,3-oxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-tert-butyl-2-[2-(diphenylphosphanyl)phenyl]-5,5-diphenyl-4H-1,3-oxazole is a complex organic compound that belongs to the class of phosphinooxazoline ligands. These ligands are known for their ability to coordinate with metals, making them valuable in various catalytic processes. The compound’s structure includes a tert-butyl group, a diphenylphosphanyl group, and a diphenyl-substituted oxazole ring, which contribute to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-2-[2-(diphenylphosphanyl)phenyl]-5,5-diphenyl-4H-1,3-oxazole typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an amino alcohol and a carboxylic acid derivative.
Introduction of the Diphenylphosphanyl Group: The diphenylphosphanyl group is introduced via a substitution reaction, where a suitable phosphine reagent reacts with the oxazole ring.
Addition of the tert-Butyl Group: The tert-butyl group is added through an alkylation reaction, using a tert-butyl halide and a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
4-tert-butyl-2-[2-(diphenylphosphanyl)phenyl]-5,5-diphenyl-4H-1,3-oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or peracids, leading to the formation of phosphine oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of phosphines.
Substitution: The compound can participate in substitution reactions, where the diphenylphosphanyl group can be replaced with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, mild temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride, low temperatures.
Substitution: Halides, bases, solvents like dichloromethane or tetrahydrofuran.
Major Products
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphinooxazoline derivatives.
科学的研究の応用
4-tert-butyl-2-[2-(diphenylphosphanyl)phenyl]-5,5-diphenyl-4H-1,3-oxazole has several scientific research applications:
Coordination Chemistry:
Organic Light-Emitting Diodes (OLEDs): Research has explored its photophysical properties, leading to the development of OLEDs.
作用機序
The mechanism of action of 4-tert-butyl-2-[2-(diphenylphosphanyl)phenyl]-5,5-diphenyl-4H-1,3-oxazole involves its role as a ligand. The diphenylphosphanyl group coordinates with metal centers, facilitating various catalytic processes. The oxazole ring and tert-butyl group influence the steric and electronic properties of the ligand, enhancing its selectivity and reactivity in catalytic reactions .
類似化合物との比較
Similar Compounds
(S)-4-tert-Butyl-2-[2-(diphenylphosphino)phenyl]-2-oxazoline: A similar compound with a slightly different structure, used in similar catalytic applications.
Tris(2,4-di-tert-butylphenyl) phosphite: Another phosphine-based ligand with different substituents, used in polymer stabilization.
Uniqueness
4-tert-butyl-2-[2-(diphenylphosphanyl)phenyl]-5,5-diphenyl-4H-1,3-oxazole is unique due to its specific combination of substituents, which provide a balance of steric hindrance and electronic properties. This makes it particularly effective in enantioselective catalysis and coordination chemistry applications.
特性
分子式 |
C37H34NOP |
|---|---|
分子量 |
539.6 g/mol |
IUPAC名 |
[2-(4-tert-butyl-5,5-diphenyl-4H-1,3-oxazol-2-yl)phenyl]-diphenylphosphane |
InChI |
InChI=1S/C37H34NOP/c1-36(2,3)35-37(28-18-8-4-9-19-28,29-20-10-5-11-21-29)39-34(38-35)32-26-16-17-27-33(32)40(30-22-12-6-13-23-30)31-24-14-7-15-25-31/h4-27,35H,1-3H3 |
InChIキー |
DTAFKIBAGPGWHR-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1C(OC(=N1)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3,4-dimethoxy-N-[(4-methyl-5-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B12497511.png)
![5-({3-Chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}amino)-2-(morpholin-4-yl)benzoic acid](/img/structure/B12497517.png)

![N-{2-[(4-phenylbutan-2-yl)amino]ethyl}benzamide](/img/structure/B12497533.png)

![Methyl 5-({4-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}amino)-2-(morpholin-4-yl)benzoate](/img/structure/B12497540.png)





![N-(1,3-benzodioxol-5-yl)-2-[4-(methoxymethyl)-2-(morpholin-4-yl)-6-oxopyrimidin-1(6H)-yl]acetamide](/img/structure/B12497595.png)

